DL-Threonine

描述

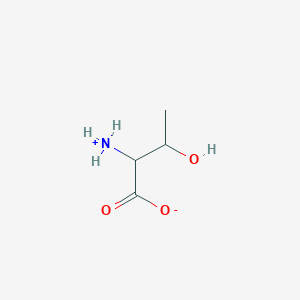

DL-Threonine, also known as DL-2-Amino-3-hydroxybutanoic acid, is a racemic mixture of the D- and L- forms of threonine. Threonine is an essential amino acid that plays a crucial role in protein biosynthesis. It is characterized by the presence of an α-amino group, a carboxyl group, and a hydroxyl group on its side chain, making it a polar, uncharged amino acid. Threonine is essential in humans, meaning it must be obtained from the diet as the body cannot synthesize it.

准备方法

Synthetic Routes and Reaction Conditions: DL-Threonine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the aldol condensation of glycine and acetaldehyde, catalyzed by threonine aldolase enzymes. This reaction forms two new stereogenic centers, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms such as Escherichia coli. These microorganisms are engineered to overproduce threonine by optimizing metabolic pathways and blocking competing pathways .

化学反应分析

Types of Reactions: DL-Threonine undergoes various chemical reactions, including:

Oxidation: Threonine can be oxidized to form α-keto acids.

Reduction: Reduction of threonine can yield amino alcohols.

Substitution: Threonine can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions involving the hydroxyl group.

Major Products:

Oxidation: α-Keto acids.

Reduction: Amino alcohols.

Substitution: Various substituted threonine derivatives.

科学研究应用

Scientific Research Applications

DL-Threonine is utilized in various biochemical and physiological studies due to its importance in protein synthesis and metabolism. Its applications are highlighted in the following areas:

1.1. Amino Acid Transport Studies

Research has identified specific transport systems for threonine in organisms such as Escherichia coli. A study demonstrated the role of the YifK gene product as a novel amino acid carrier that significantly contributes to threonine uptake, especially under conditions of high environmental concentration . This research provides insights into amino acid transport mechanisms and their implications for microbial metabolism.

1.2. Enzyme Studies

Recent advancements have uncovered the potential of L-threonine transaldolases (TTAs) in biosynthesis processes. These enzymes exhibit high stereoselectivity and yield, facilitating the production of β-hydroxy non-standard amino acids (β-OH-nsAAs) from threonine . The ability to harness these enzymes for bioproduction marks a significant advancement in synthetic biology.

Pharmaceutical Applications

This compound is important in pharmaceutical formulations due to its physiological roles:

2.1. Nutritional Supplements

This compound is commonly included in dietary supplements aimed at improving muscle growth and recovery in athletes. Its role as a building block for proteins makes it vital for muscle repair and immune function.

2.2. Therapeutic Uses

Studies have indicated that threonine supplementation may aid in the treatment of certain metabolic disorders. For example, specific formulations are being researched for their potential to enhance metabolic pathways in patients with liver diseases .

Agricultural Applications

This compound is crucial in animal nutrition, particularly in livestock feed formulations:

3.1. Feed Additives

Threonine is an essential amino acid for pigs and poultry, contributing to optimal growth and feed efficiency. It is often added to animal feeds to ensure adequate nutritional balance, which improves overall health and productivity .

3.2. Crop Biotechnology

Research has explored the incorporation of this compound into crop production systems to enhance stress resistance and growth rates under suboptimal conditions . This application showcases its potential role in sustainable agriculture.

4.1. Threonine Transport Mechanisms

A comprehensive study on E. coli revealed that disruption of specific transport genes significantly affected threonine uptake rates, demonstrating the complexity of amino acid transport systems . This research provides a model for understanding nutrient uptake in bacteria.

4.2. Enzyme Utilization for Bioproduction

The discovery of novel TTAs has led to increased efficiency in synthesizing β-OH-nsAAs through engineered fermentation processes, highlighting the economic viability of using this compound as a substrate in biotechnological applications .

Data Table: Summary of this compound Applications

作用机制

DL-Threonine exerts its effects primarily through its role in protein biosynthesis. It is incorporated into proteins as directed by the genetic code. Threonine residues can undergo post-translational modifications, such as phosphorylation, which can affect protein function and signaling pathways. Threonine is also involved in the synthesis of other important biomolecules, such as glycine .

相似化合物的比较

DL-Threonine can be compared with other amino acids such as:

DL-Serine: Similar to threonine, serine has a hydroxyl group on its side chain but lacks the additional methyl group present in threonine.

DL-Valine: Valine is a branched-chain amino acid with a non-polar side chain, differing significantly in its chemical properties and biological roles.

DL-Methionine: Methionine contains a sulfur atom in its side chain, making it distinct from threonine in terms of reactivity and function

This compound is unique due to its polar, uncharged side chain and its essential role in protein biosynthesis. Its ability to undergo various chemical reactions and its wide range of applications in research and industry highlight its importance.

生物活性

DL-Threonine is an essential amino acid that plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including its transport mechanisms, physiological effects, and relevant case studies.

Overview of this compound

This compound is a chiral amino acid with the molecular formula and is classified as a polar amino acid. It is involved in protein synthesis and serves as a precursor for several important biomolecules, including glycine and serine. Threonine is particularly significant in the context of nutrition and metabolism, influencing various physiological functions.

Transport Mechanisms

The uptake of threonine in organisms, particularly in bacteria such as Escherichia coli, has been extensively studied. Recent research has identified multiple transport systems responsible for threonine uptake:

- YifK : A novel amino acid carrier that specifically transports L-threonine and, to a lesser extent, L-serine. It utilizes a proton motive force for energizing substrate uptake.

- BrnQ : Acts as a low-affinity but high-flux transporter, compensating for threonine transport defects when YifK is inactive.

- LIV-I System : Although primarily associated with branched-chain amino acids, it also contributes to threonine uptake under certain conditions.

The identification of these transporters allows for a deeper understanding of how threonine is absorbed and utilized by cells. A comprehensive model of threonine and serine uptake mechanisms has been proposed based on these findings .

Neurotransmitter Balance

Threonine supplementation has been shown to influence neurotransmitter levels in the brain. A study demonstrated that increased dietary threonine led to elevated plasma threonine levels, which correlated with higher concentrations of glycine in the brain. This suggests that threonine may play a role in modulating neurotransmitter balance, particularly affecting glycine levels .

Protein Metabolism

In animal studies, varying dietary threonine intake significantly impacted protein metabolism in the liver and muscle tissues. Increased threonine levels resulted in enhanced protein synthesis rates, indicating its importance in metabolic pathways related to muscle growth and recovery .

Case Studies

-

Dietary Threonine Supplementation : In a controlled study involving rats, groups were fed diets supplemented with varying levels of threonine. Results indicated that higher plasma threonine concentrations positively correlated with increased glycine levels in both cortex and brain stem regions (Table 1) .

Group Threonine Intake (g/kg) Glycine Concentration (µmol/g) A 0 5.2 B 1 7.8 C 2 9.5 - Threonine Transport Study : Research on E. coli revealed that strains lacking specific transport systems exhibited reduced growth rates when exposed to minimal threonine concentrations, confirming the necessity of effective threonine transport for cellular function .

属性

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Record name | threonine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Threonine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82822-12-6 | |

| Record name | Poly-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82822-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046412, DTXSID70893087 | |

| Record name | L-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma | |

| Record name | Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/ | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystals | |

CAS No. |

72-19-5, 80-68-2, 7013-32-3 | |

| Record name | L-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, labeled with carbon-14, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFM6DU5S6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZD004190S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DL-Threonine?

A1: this compound has a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol. []

Q2: What is the significance of this compound's structure in its biological activity?

A2: The presence of both D- and L- isomers in this compound influences its interactions with biological systems. Research suggests that this compound, unlike its optically active forms, exhibits a protective effect on bacterial cells during freeze-drying. [] This difference in physicochemical characteristics between the racemic mixture and the pure enantiomers highlights the importance of stereochemistry in biological applications. []

Q3: How does the structure of this compound contribute to its interactions with metal ions?

A3: this compound, with its carboxyl, amino, and hydroxyl groups, acts as a versatile ligand for metal ions. For instance, X-ray crystallography reveals that in the nickel(II) and copper(II) complexes of O-phospho-DL-threonine–pyridoxal Schiff base, the threonine derivative coordinates with the metal ions in different modes, showcasing the flexibility of this compound in metal complexation. []

Q4: What are the material compatibility challenges associated with this compound?

A4: While specific details about material compatibility are limited in the provided research, the presence of carboxyl, amino, and hydroxyl groups suggests potential interactions with various materials. These interactions could impact this compound's stability and efficacy in different formulations or applications. Further research is needed to fully understand these aspects.

Q5: What are the primary biological roles of this compound?

A5: this compound, as an essential amino acid, plays a crucial role in various biological processes. It's vital for protein synthesis and contributes to collagen and elastin formation, essential for healthy skin and connective tissues. [, , ] It also plays a role in fat metabolism and immune function.

Q6: How does the chemical structure of this compound influence its interaction with enzymes?

A6: The specific arrangement of functional groups in this compound dictates its interaction with enzymes. For example, acid phosphatases exhibit specific hydrolytic activity toward the DL-phosphomonoester of threonine, leading to the production of L-threonine. [] This selectivity highlights the importance of stereochemistry in enzyme-substrate interactions.

Q7: What analytical techniques are used to characterize and quantify this compound?

A7: Various analytical methods are employed to study this compound. These include:

- Electrochemical methods: Ion-selective electrodes are used to measure the activity coefficients of this compound in aqueous solutions, providing insights into its interactions with electrolytes like NaCl and NaNO3. []

- Spectrophotometry: This technique is applied to monitor the interaction of this compound with metal complexes by measuring absorbance changes at specific wavelengths. []

- Chromatographic methods: Reverse-phase high-performance liquid chromatography (RP-HPLC), coupled with fluorescence detection, enables the separation and quantification of this compound and its enantiomers in biological samples. []

- Microbiological assays: These are utilized to assess the nutritional availability of this compound in food samples by measuring the growth response of specific microorganisms. []

Q8: What are the potential research directions for this compound in the future?

A8: Further research on this compound could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。